N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide
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Overview
Description
N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with higher oxidation states.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Industrial Chemistry: It is utilized in the synthesis of other complex molecules and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3,4-oxadiazol-2-yl)benzamide
- N-(1,2,4-oxadiazol-5-yl)benzamide
- N-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide
Uniqueness
N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other oxadiazole derivatives, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C11H11N3O2/c1-2-9-10(14-16-13-9)12-11(15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14,15) |
InChI Key |
MRUITIPSKZIBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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